1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a complex organic compound with the molecular formula and a molecular weight of approximately 326.4 g/mol. This compound is classified under pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure contributes to its reactivity and functionality in various chemical contexts.
The synthesis of 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves multi-step organic reactions:
The molecular structure of 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be represented with the following details:
| Property | Data |
|---|---|
| CAS Number | 89193-10-2 |
| Molecular Formula | C22H18N2O |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 1-(2-methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
| InChI Key | LMRKJLNLEDVDJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=CC2=C1C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
This structure highlights the intricate arrangement of atoms within the compound and its potential for various chemical interactions .
1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes several notable chemical reactions:
The mechanism of action for 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interactions with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that are critical in various cellular processes. The precise molecular targets can vary based on the compound's application and context; ongoing research aims to elucidate these mechanisms further .
The physical properties of 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone include:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
The chemical properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 5.17930 |
| Polar Surface Area (PSA) | 34.37000 |
These properties indicate the compound's hydrophobic nature and potential interactions in biological systems .
1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone has several significant applications in scientific research:
The versatility of this compound makes it a valuable asset in multiple fields of research and application .
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3